molecular formula C17H27Cl2NO B1424024 4-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride CAS No. 1220035-90-4

4-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride

Cat. No. B1424024
M. Wt: 332.3 g/mol
InChI Key: MVYYSCHYETWCNW-UHFFFAOYSA-N
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Description

“4-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride” is a chemical compound . It’s related to “2-Chloro-4-(tert-pentyl)phenol”, which has the CAS Number: 5323-65-9 .


Molecular Structure Analysis

The molecular formula of “4-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride” is C17H27Cl2NO . Its average mass is 332.308 Da and its monoisotopic mass is 331.146973 Da .


Physical And Chemical Properties Analysis

The molecular weight of “4-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride” is 332.31 . More detailed physical and chemical properties are not available in the web search results.

Scientific Research Applications

Sorption and Environmental Fate of Phenoxy Herbicides

Studies on the sorption of phenoxy herbicides to soil, organic matter, and minerals suggest that soil organic matter and iron oxides are significant sorbents for phenoxy herbicides. This research provides insights into the environmental behavior of compounds similar to 4-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride, emphasizing the importance of soil parameters such as pH, organic carbon content, and extractable iron in determining their fate in the environment (Werner, Garratt, & Pigott, 2012).

Aquatic Environment and Removal Techniques

Research on the occurrence, transformation, and methods of removal of phenoxy acids in aquatic environments indicates that these compounds are highly soluble in water and can be decomposed mainly by photodegradation in shallow and highly insolated waters. This review highlights the potential environmental impact and remediation strategies for compounds like 4-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride and underscores the role of microbial decomposition in their degradation (Muszyński, Brodowska, & Paszko, 2019).

Synthetic Routes and Industrial Applications

The analysis of synthetic routes for compounds such as vandetanib, which involves intermediates related to the piperidine derivative, offers insights into the industrial production and potential applications of similar compounds. This research explores the feasibility and commercial value of various synthetic pathways, providing a foundation for the development of new drugs and industrial chemicals (Mi, 2015).

Piperidine Derivatives in Pharmacology

The review of ohmefentanyl and its stereoisomers, belonging to the 4-anilidopiperidine class, illustrates the significant pharmacological diversity and potential of piperidine derivatives. By focusing on the unique activity and binding properties of these compounds, this research contributes to understanding the molecular basis of receptor-mediated phenomena and highlights the therapeutic possibilities of piperidine derivatives in medicine (Brine et al., 1997).

properties

IUPAC Name

4-[[2-chloro-4-(2-methylbutan-2-yl)phenoxy]methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClNO.ClH/c1-4-17(2,3)14-5-6-16(15(18)11-14)20-12-13-7-9-19-10-8-13;/h5-6,11,13,19H,4,7-10,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYYSCHYETWCNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)OCC2CCNCC2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride

CAS RN

1220035-90-4
Record name Piperidine, 4-[[2-chloro-4-(1,1-dimethylpropyl)phenoxy]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220035-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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